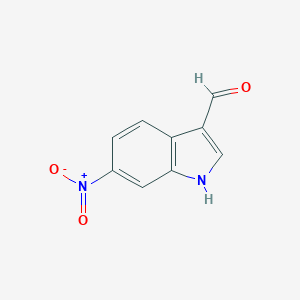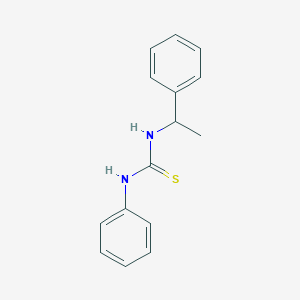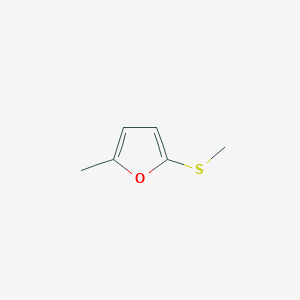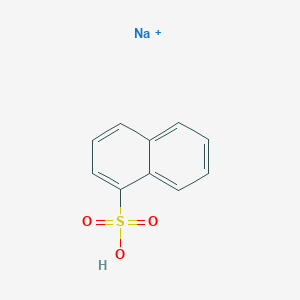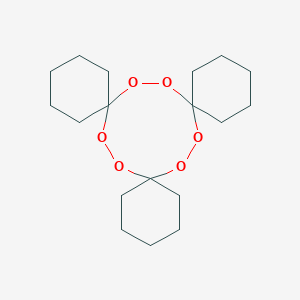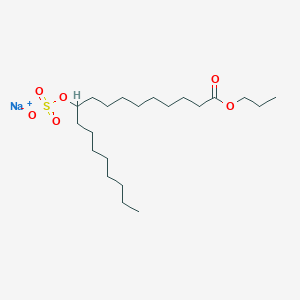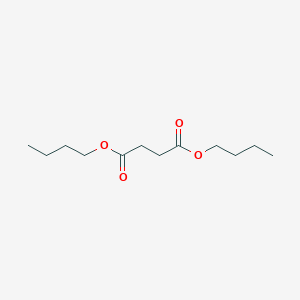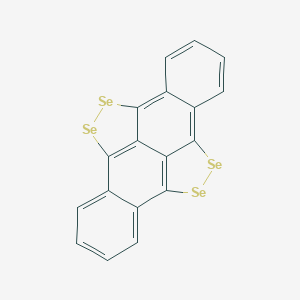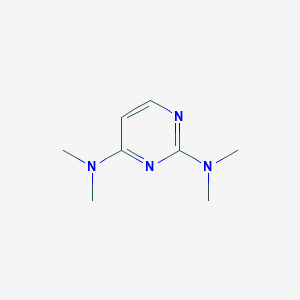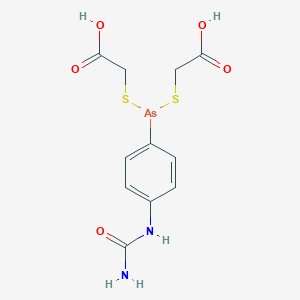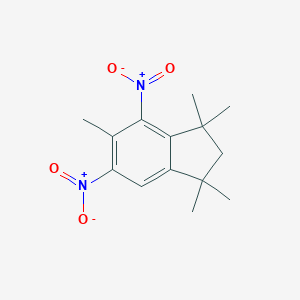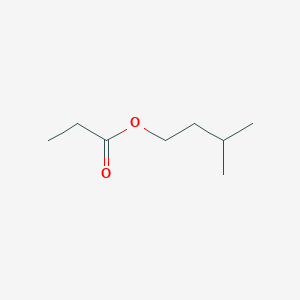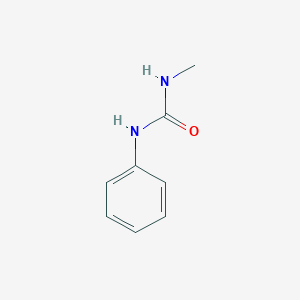
1-Metil-3-fenilurea
Descripción general
Descripción
1-Methyl-3-phenylurea is an organic compound with the molecular formula C8H10N2O. It is a derivative of urea where one of the nitrogen atoms is substituted with a methyl group and the other with a phenyl group.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
1-Methyl-3-phenylurea is a type of phenylurea compound . Phenylurea compounds are known to be extensively utilized for weed control in non-crop areas and for the preemergent treatment of fruit crops . .
Mode of Action
It’s known that phenylurea compounds can interact with antibodies, and their recognition activity can be affected by different chemical groups present in the compounds .
Biochemical Pathways
It’s known that phenylurea herbicides, a group to which 1-methyl-3-phenylurea belongs, can be degraded by microorganisms via transformation to 3,4-dichloroaniline . This is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation .
Result of Action
It’s known that phenylurea compounds can have environmental risks and food safety problems due to their long-lived nature in the environment .
Action Environment
Phenylurea herbicides, including 1-Methyl-3-phenylurea, have been detected in surface water, groundwater, soil, and sediment in areas where their extensive use occurred . Their introduction to the food chain via the environment is deemed a serious risk to human health . Therefore, the environment plays a significant role in influencing the action, efficacy, and stability of these compounds.
Análisis Bioquímico
Biochemical Properties
It is known that phenylurea compounds can interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the phenylurea compound and the biomolecules it interacts with .
Cellular Effects
Phenylurea compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenylurea compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenylurea compounds can undergo changes over time, including degradation and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of phenylurea compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
Phenylurea compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Phenylurea compounds can interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Phenylurea compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylurea can be synthesized through the nucleophilic addition of aniline to methyl isocyanate. The reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, and the product can be obtained in high yields with high chemical purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Methyl-3-phenylurea often involves the reaction of aniline with methyl isocyanate under controlled conditions. The process is scalable and can be carried out in large volumes, making it suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further utilized in different chemical processes .
Comparación Con Compuestos Similares
1-Methyl-3,3-diphenylurea: This compound has two phenyl groups attached to the urea nitrogen atoms.
1-Methyl-3-(4-chlorophenyl)urea: This derivative has a chlorine atom on the phenyl ring.
1-Methyl-3-(3-trifluoromethylphenyl)urea: This compound has a trifluoromethyl group on the phenyl ring.
Uniqueness: 1-Methyl-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its relatively simple structure allows for easy modification, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
1-methyl-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHGDSDVWCPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074416 | |
| Record name | N-Methyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-36-9 | |
| Record name | N-Methyl-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Defenuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFENURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11YB479454 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-methoxy-1-methyl-3-phenylurea influence its conformation in solution?
A1: NMR studies presented in [] suggest that 1-methoxy-1-methyl-3-phenylurea predominantly adopts an anti conformation in solution. This conformation is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the N-H proton of the urea group. This finding is further supported by Surface-Enhanced Raman Spectroscopy (SERS) data, which allows for concentration-dependent conformational analysis.
Q2: What can be inferred about the reactivity of 1-(2,2-dimethoxyethyl)-1-methyl-3-phenylurea with pyrogallol based on the provided information?
A2: Unfortunately, the provided abstract for the paper "Reaction of 1-(2,2-dimethoxyethyl)-1-methyl-3-phenylurea with pyrogallol" [] does not offer any specific details regarding the reaction itself. To understand the interaction, reaction products, or potential applications, access to the full research article is needed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
